H-Ile-OtBu.HCl

chiral purity specific rotation optical activity

tert-Butyl isoleucinate--hydrogen chloride (1/1), also known as L-isoleucine tert-butyl ester hydrochloride or H-Ile-OtBu·HCl, is a protected amino acid derivative that serves as a critical building block in peptide synthesis and chiral pharmaceutical intermediate manufacturing. With molecular formula C10H22ClNO2 and molecular weight 223.74 g/mol, this white to almost white crystalline powder features a tert-butyl ester protecting group on the carboxyl moiety and is supplied as the hydrochloride salt to enhance solubility and handling.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
CAS No. 69320-89-4
Cat. No. B555015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-OtBu.HCl
CAS69320-89-4
Synonyms69320-89-4; L-Isoleucinetert-ButylEsterHydrochloride; H-Ile-OtBu.HCl; L-Isoleucinet-butylesterhydrochloride; H-ILE-OTBUHCL; H-Ile-OtbuHydrochloride; 119483-46-4; H-Ile-OtBu??HCl; KSC352S2F; SCHEMBL919003; L-Isoleucinet-butylesterHCl; CHEMBL1221960; CTK2F2922; IFRYMHOZFAPYPJ-WSZWBAFRSA-N; MolPort-000-150-589; ACN-S002362; ACT08609; ANW-35632; CI-039; MFCD00058015; AKOS015844546; AKOS015969123; AM81855; RL04649; RTR-023068
Molecular FormulaC10H22ClNO2
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1
InChIKeyIFRYMHOZFAPYPJ-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl isoleucinate--hydrogen chloride (1/1) (CAS 69320-89-4): Technical Specifications for Peptide Synthesis and Chiral Building Block Procurement


tert-Butyl isoleucinate--hydrogen chloride (1/1), also known as L-isoleucine tert-butyl ester hydrochloride or H-Ile-OtBu·HCl, is a protected amino acid derivative that serves as a critical building block in peptide synthesis and chiral pharmaceutical intermediate manufacturing . With molecular formula C10H22ClNO2 and molecular weight 223.74 g/mol, this white to almost white crystalline powder features a tert-butyl ester protecting group on the carboxyl moiety and is supplied as the hydrochloride salt to enhance solubility and handling . The compound's defined stereochemistry, as reflected in its specific rotation of +13.0 to +17.0° (C=1, H2O), is essential for maintaining chiral integrity in downstream synthetic applications [1].

Why tert-Butyl isoleucinate--hydrogen chloride (1/1) Cannot Be Substituted with Methyl or Benzyl Ester Analogs in Peptide Synthesis Workflows


Generic substitution of isoleucine tert-butyl ester hydrochloride with methyl or benzyl ester analogs is inadvisable due to fundamentally different deprotection chemistries, orthogonal compatibility profiles, and chiral stability characteristics. The tert-butyl ester undergoes acid-catalyzed cleavage via a tert-butyl cation intermediate, enabling selective removal in the presence of base-labile groups without disturbing peptide backbones, whereas methyl esters require harsher basic hydrolysis that risks epimerization [1]. Benzyl esters, while cleavable by hydrogenolysis, introduce orthogonal deprotection options but lack the steric bulk that confers reduced racemization during coupling reactions [2]. The hydrochloride salt form further differentiates this compound by providing pre-neutralized handling convenience and enhanced solubility in polar organic solvents compared to free base forms, which require in situ neutralization prior to coupling and may introduce variable stoichiometry in automated synthesis protocols .

Quantitative Differentiation of tert-Butyl isoleucinate--hydrogen chloride (1/1) (CAS 69320-89-4) Against Closest Analogs: Evidence-Based Selection Guide


Specific Rotation: Chiral Purity Benchmarking for tert-Butyl isoleucinate Hydrochloride

The specific rotation of tert-Butyl isoleucinate--hydrogen chloride (1/1) is consistently reported as +13.0 to +17.0° (C=1, H2O), providing a quantitative benchmark for chiral purity verification [1]. In contrast, alternative isoleucine derivatives exhibit distinctly different optical rotation values under comparable conditions: isoleucine methyl ester hydrochloride displays an optical rotation of approximately +25.0 to +30.0° (C=1, H2O) , while isoleucine benzyl ester tosylate shows a specific rotation of approximately +10.0° (C=1, MeOH) . This difference in magnitude and sign of rotation enables procurement specialists to verify identity and stereochemical integrity independently of vendor documentation.

chiral purity specific rotation optical activity enantiomeric excess

Melting Point as a Purity and Identity Criterion for tert-Butyl isoleucinate Hydrochloride

tert-Butyl isoleucinate--hydrogen chloride (1/1) exhibits a melting point of 160 °C with some suppliers reporting ranges up to 185-190 °C depending on purity grade and measurement conditions . For comparison, the free base tert-butyl L-isoleucinate (without HCl salt) melts at a significantly lower 66-69 °C [1]. The hydrochloride salt formation elevates the melting point by approximately 90-120 °C, which directly correlates with enhanced crystalline stability and reduced hygroscopicity during ambient storage. This higher melting point distinguishes it from other isoleucine ester salts: isoleucine methyl ester hydrochloride melts at approximately 98-102 °C, while isoleucine benzyl ester hydrochloride melts at approximately 120-125 °C.

melting point purity assessment crystallinity quality control

Commercial Purity Specifications: Quantified Quality Benchmarks for tert-Butyl isoleucinate Hydrochloride

tert-Butyl isoleucinate--hydrogen chloride (1/1) is commercially available with purity specifications of >98.0% as determined by both argentometric titration (T) and total nitrogen analysis (N) . Alternative suppliers offer the compound with ≥98% purity by HPLC . In comparison, isoleucine methyl ester hydrochloride is typically offered at ≥98.0% (AT) purity, with some vendors providing lower-grade material at 97% . Boc-Ile-OH (N-protected analog) is available at ≥97% to ≥98% purity depending on the supplier . The dual orthogonal purity verification methods (titration and nitrogen analysis) provide a higher confidence level in assay values compared to single-method specifications commonly used for methyl ester analogs.

purity HPLC titration assay quality specification

Racemization Resistance: Steric Protection Conferred by tert-Butyl Ester in Peptide Coupling

The synthesis of amino acid tert-butyl esters, including tert-Butyl isoleucinate--hydrogen chloride (1/1) precursors, proceeds 'without observable racemization' under optimized conditions using methyl tert-butyl ether as the alkylating agent [1]. This steric protection is attributed to the bulky tert-butyl group which provides kinetic stabilization against base-catalyzed α-proton abstraction during coupling reactions—a phenomenon known as the 'tert-butyl effect' [2]. In contrast, methyl esters of amino acids, including isoleucine methyl ester, exhibit measurable racemization rates under basic coupling conditions, with studies showing up to 2-5% epimerization in standard DIC/HOBt-mediated couplings, while tert-butyl esters maintain enantiomeric excess >99% under identical conditions [3]. This differential racemization resistance is particularly critical for isoleucine, which contains two chiral centers and is susceptible to epimerization at the α-carbon during activation.

racemization epimerization steric hindrance coupling efficiency chiral stability

Deprotection Selectivity: Orthogonal Cleavage of tert-Butyl Ester in the Presence of Other Protecting Groups

tert-Butyl esters, including the tert-butyl ester moiety of tert-Butyl isoleucinate--hydrogen chloride (1/1), are cleaved cleanly and rapidly under mild acidic conditions using 0.1 N HCl in hexafluoroisopropanol or trifluoroethanol, enabling TFA-free final deprotection in Fmoc solid-phase peptide synthesis [1]. Critically, tert-butyl esters can be selectively removed in the presence of benzyl, methyl, and allyl esters as well as other acid-sensitive protecting groups using ZnBr2 in methylene chloride [2]. This orthogonal selectivity is not available with methyl esters, which require harsher basic hydrolysis (NaOH or LiOH) that can cleave peptide bonds and cause epimerization, or benzyl esters, which require hydrogenolysis conditions (Pd/C, H2) that are incompatible with sulfur-containing residues and many functional groups [3].

orthogonal protection deprotection TFA cleavage selective deprotection solid-phase peptide synthesis

Validated Application Scenarios for tert-Butyl isoleucinate--hydrogen chloride (1/1) (CAS 69320-89-4) Based on Quantitative Differentiation Evidence


Fmoc-Solid Phase Peptide Synthesis (SPPS) Requiring Orthogonal Carboxyl Protection

tert-Butyl isoleucinate--hydrogen chloride (1/1) is optimally deployed in Fmoc-SPPS workflows where orthogonal carboxyl protection is required. The tert-butyl ester's rapid cleavage under 0.1 N HCl in fluoroalcohols enables TFA-free final deprotection, avoiding the peptide backbone damage and aspartimide formation associated with prolonged TFA exposure . The hydrochloride salt form eliminates the need for in situ neutralization prior to coupling, streamlining automated synthesizer protocols and improving coupling reproducibility . This application leverages the compound's orthogonal deprotection selectivity and salt-form handling advantages, directly supporting the procurement decision for users prioritizing clean deprotection profiles.

Synthesis of Chiral Peptidomimetics and Bioactive Peptides Requiring High Stereochemical Fidelity

The reduced racemization propensity of tert-butyl esters compared to methyl esters makes tert-Butyl isoleucinate--hydrogen chloride (1/1) the preferred building block for synthesizing isoleucine-containing peptides where stereochemical integrity is paramount . This is particularly critical in the production of therapeutic peptides and peptidomimetics where even minor diastereomeric impurities can alter biological activity or immunogenicity profiles. The compound's defined specific rotation of +13.0 to +17.0° (C=1, H2O) provides a quantitative quality control checkpoint for incoming material verification, enabling users to establish in-house chiral purity specifications independent of vendor documentation .

Convergent Peptide Synthesis and Late-Stage Functionalization Requiring Orthogonal Protecting Group Strategies

In convergent peptide synthesis strategies where multiple carboxyl groups require differential protection, tert-Butyl isoleucinate--hydrogen chloride (1/1) enables the selective deprotection of the tert-butyl ester in the presence of benzyl, methyl, or allyl esters using ZnBr2 in methylene chloride . This orthogonal selectivity allows for the sequential unmasking of carboxyl functionalities, enabling late-stage modifications such as C-terminal amidation, esterification, or conjugation that are incompatible with global deprotection approaches. The compound's high purity (>98.0%) verified by dual orthogonal methods (titration and nitrogen analysis) ensures that impurities do not interfere with these sensitive selective deprotection chemistries .

Ambient-Stable Building Block for Automated Peptide Synthesizers with Extended Run Times

The elevated melting point (160 °C) and crystalline hydrochloride salt form of tert-Butyl isoleucinate--hydrogen chloride (1/1) confer enhanced ambient stability compared to lower-melting methyl ester analogs (98-102 °C) and free base forms (66-69 °C) . This thermal stability is directly relevant for automated peptide synthesizers operating over extended periods (12-72 hours) where reagent solutions may be exposed to ambient laboratory temperatures. The compound's reduced hygroscopicity relative to other amino acid ester salts minimizes moisture uptake during instrument runs, preserving coupling efficiency and reducing the risk of hydrolysis-related side reactions that compromise crude peptide purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ile-OtBu.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.